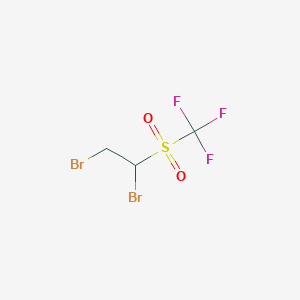
1,2-Dibromo-1-trifluoromethanesulfonylethane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dibromo-1-trifluoromethanesulfonylethane is an organobromine compound with the chemical formula C2H2Br2F3O2S. It is a dense, colorless liquid that is used in various chemical reactions and industrial applications. This compound is known for its reactivity and is often utilized in organic synthesis and other chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2-Dibromo-1-trifluoromethanesulfonylethane can be synthesized through the bromination of 1-trifluoromethanesulfonylethane. The reaction typically involves the addition of bromine (Br2) to the ethane derivative under controlled conditions. The reaction is exothermic and requires careful temperature control to prevent side reactions.
Industrial Production Methods
Industrial production of this compound involves large-scale bromination processes. The reaction is carried out in specialized reactors designed to handle the exothermic nature of the bromination reaction. The product is then purified through distillation or other separation techniques to obtain the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Dibromo-1-trifluoromethanesulfonylethane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as hydroxide (OH-), amine (NH2-), or alkoxide (RO-).
Elimination Reactions: The compound can undergo elimination reactions to form alkenes or alkynes.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH), ammonia (NH3), and various alkoxides. The reactions are typically carried out in polar solvents such as water or alcohols.
Elimination Reactions: Strong bases such as potassium tert-butoxide (KOtBu) are used to induce elimination reactions.
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are used.
Major Products Formed
Substitution Reactions: Products include alcohols, amines, and ethers.
Elimination Reactions: Products include alkenes and alkynes.
Oxidation and Reduction Reactions: Products vary depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,2-Dibromo-1-trifluoromethanesulfonylethane has several scientific research applications, including:
Biology: Utilized in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Employed in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,2-dibromo-1-trifluoromethanesulfonylethane involves its reactivity with nucleophiles and electrophiles. The bromine atoms and the trifluoromethanesulfonyl group make the compound highly reactive, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Dibromoethane: Similar in structure but lacks the trifluoromethanesulfonyl group.
1,2-Dibromo-1-chloroethane: Contains a chlorine atom instead of the trifluoromethanesulfonyl group.
1,2-Dibromo-1-fluoroethane: Contains a fluorine atom instead of the trifluoromethanesulfonyl group.
Uniqueness
1,2-Dibromo-1-trifluoromethanesulfonylethane is unique due to the presence of both bromine atoms and the trifluoromethanesulfonyl group. This combination imparts distinct reactivity and properties, making it valuable in specific chemical and industrial applications.
Propiedades
IUPAC Name |
1,2-dibromo-1-(trifluoromethylsulfonyl)ethane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3Br2F3O2S/c4-1-2(5)11(9,10)3(6,7)8/h2H,1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXACVUWKAXCKRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(S(=O)(=O)C(F)(F)F)Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3Br2F3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.93 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
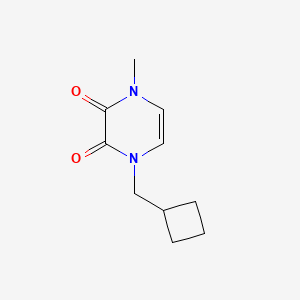
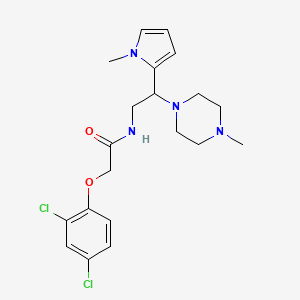
![Methyl 3-[(3-aminopyridin-2-yl)sulfanyl]propanoate](/img/structure/B2504128.png)
![2-(pyrrolidine-1-carbonyl)-4-[3-(trifluoromethoxy)phenyl]-4H-1lambda6,4-benzothiazine-1,1-dione](/img/structure/B2504130.png)
![3-[5-(difluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2504133.png)
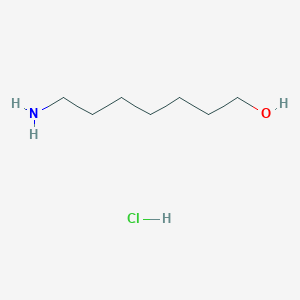
![3-benzyl-5-(benzylsulfanyl)-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2504136.png)
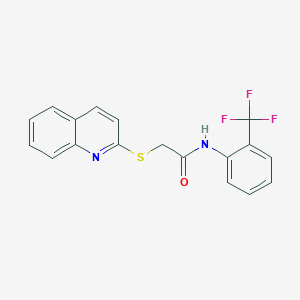
![2-[3-(4-fluorophenyl)-2-oxo-1,4-diazaspiro[4.4]non-3-en-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2504141.png)
![N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-7-methoxy-1-benzofuran-2-carboxamide](/img/structure/B2504142.png)
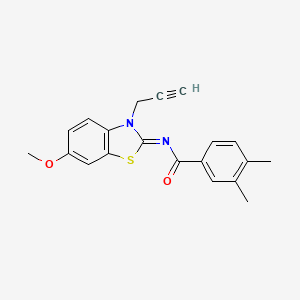
![(E)-3-phenyl-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)prop-2-en-1-one](/img/structure/B2504144.png)
![5-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2-thiophenecarboxamide](/img/structure/B2504145.png)
![2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-(naphthalene-2-sulfonyl)-4,5-dihydro-1H-imidazole](/img/structure/B2504147.png)
